molecular formula C7H3BrF4O B1412722 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol CAS No. 1807191-85-0

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Cat. No. B1412722
CAS RN: 1807191-85-0
M. Wt: 259 g/mol
InChI Key: OUHGZWFVMPQUMJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a chemical compound with the molecular weight of 259 . The IUPAC name for this compound is 5-bromo-2-fluoro-3-(trifluoromethyl)phenol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can be represented by the SMILES string OC1=CC(Br)=CC(C(F)(F)F)=C1 . The InChI code for this compound is 1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its halogenated aromatic structure makes it a valuable intermediate for constructing more complex molecules. It can undergo various reactions, including nucleophilic substitution and coupling reactions, to yield a wide range of organic compounds .

Dye Industry

In the dye industry, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is utilized as an intermediate for synthesizing dyes and pigments. Its molecular structure allows for the introduction of additional functional groups that can alter the color properties of the resulting dyes .

Pharmaceutical Research

This compound finds applications in pharmaceutical research as an intermediate for the synthesis of drug molecules. Its reactivity with other organic compounds can lead to the development of new pharmacologically active molecules .

Material Science

In material science, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is used to create advanced materials, such as poly(arylene ether)s (PAEs), which have applications in high-performance plastics and electronics .

Analytical Chemistry

The compound’s unique structure can be exploited in analytical chemistry for the development of analytical standards and reagents. It can be used to calibrate instruments or as a reference compound in various chemical analyses .

Environmental Science

While direct applications in environmental science are not explicitly documented, compounds like 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can be studied for their environmental fate and behavior. This includes research into their biodegradability, potential bioaccumulation, and impact on ecosystems .

Safety And Hazards

The safety data sheet for 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is available . For detailed safety and hazard information, please refer to the safety data sheet .

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGZWFVMPQUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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